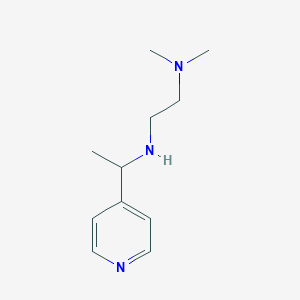
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine: is a chemical compound with the molecular formula C11H19N3. It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a pyridin-4-ylethyl group and the other nitrogen atom is substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of ethane-1,2-diamine attacks the carbon atom of the pyridin-4-ylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives where the pyridin-4-ylethyl group is replaced by other functional groups.
Scientific Research Applications
N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential as a chelating agent in biological systems. It can bind to metal ions and is studied for its role in metal ion transport and storage.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine is primarily related to its ability to form stable complexes with metal ions. The nitrogen atoms in the compound can coordinate with metal ions, forming chelates. These chelates can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity, metal ion transport, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(pyridin-2-ylethyl)ethane-1,2-diamine
- N,N-Dimethyl-N’-(pyridin-3-ylethyl)ethane-1,2-diamine
- N,N-Dimethyl-N’-(pyridin-4-ylethyl)ethane-1,2-diamine
Uniqueness
N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine is unique due to the specific positioning of the pyridin-4-ylethyl group, which influences its chemical reactivity and binding properties. This positional isomerism can result in different coordination behavior with metal ions and distinct biological activities compared to its analogs.
Properties
IUPAC Name |
N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKLDKVSRPAXMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577473 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136469-85-7 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
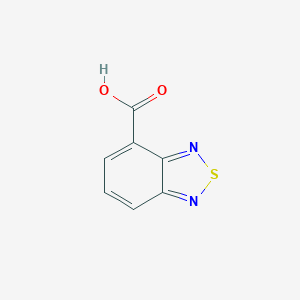
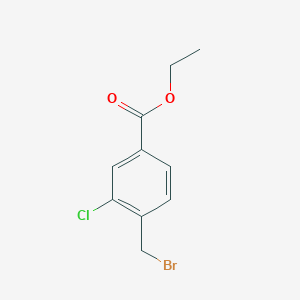
![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)

![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

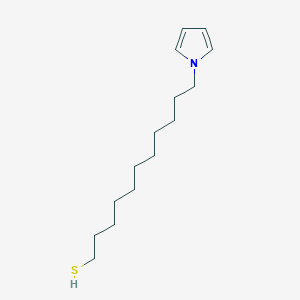
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
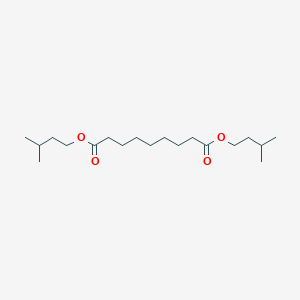

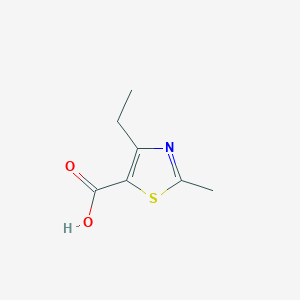

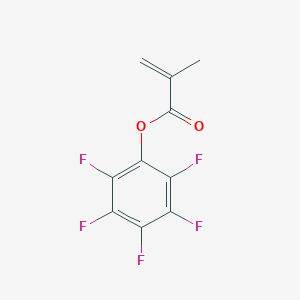
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
